molecular formula C19H24N4OS2 B2701777 N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1207059-35-5

N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2701777
CAS RN: 1207059-35-5
M. Wt: 388.55
InChI Key: GENREPFLXQGYJP-UHFFFAOYSA-N
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Description

N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide, also known as MPT0B390, is a promising compound in the field of drug discovery. It belongs to the class of thioacetamide derivatives and has shown potential in the treatment of various diseases.

Scientific Research Applications

Discovery of Clinical Candidate K-604

K-604 is an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), exhibiting selectivity over ACAT-2. It has been identified for its potential in treating diseases involving ACAT-1 overexpression, highlighting the compound's relevance in addressing cholesterol-related disorders (Shibuya et al., 2018).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

This study outlines the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. Such compounds offer a foundation for developing new therapeutic agents (Abu-Hashem et al., 2020).

Synthesis and Biological Activities of Pyrimidine Analogues

This research involves the synthesis of 5-deaza analogues of aminopterin and folic acid, showing significant anticancer activity. The study underscores the potential of pyrimidine analogues in cancer therapy (Su et al., 1986).

Structural Analysis of Pyrimidine Derivatives

The crystal structures of pyrimidine derivatives reveal insights into their conformation and potential interactions, which could be pivotal in designing drugs with specific biological activities (Subasri et al., 2016).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

This study presents the design and synthesis of thieno[2,3-d]pyrimidines as dual inhibitors, showing potential as antitumor agents. Such findings highlight the role of pyrimidine derivatives in developing anticancer drugs (Gangjee et al., 2009).

properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS2/c1-25-16-7-5-15(6-8-16)12-20-18(24)13-26-19-11-17(21-14-22-19)23-9-3-2-4-10-23/h5-8,11,14H,2-4,9-10,12-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENREPFLXQGYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC(=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(methylthio)benzyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide

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